![molecular formula C14H16O4 B6141826 ethyl 4-(2,5-dimethylphenyl)-2,4-dioxobutanoate CAS No. 57961-50-9](/img/structure/B6141826.png)
ethyl 4-(2,5-dimethylphenyl)-2,4-dioxobutanoate
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Overview
Description
Ethyl 4-(2,5-dimethylphenyl)-2,4-dioxobutanoate is a chemical compound with the molecular formula C14H18O3 . It has a molecular weight of 234.29100 . The compound is not widely studied and there is limited information available about it .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 234.29100, a density of 1.05g/cm3, a boiling point of 359.5ºC at 760 mmHg, and a flash point of 157.6ºC . The compound’s exact mass is 234.12600, its PSA is 43.37000, and its LogP is 2.82940 .Mechanism of Action
Target of Action
Compounds with similar structures, such as indole derivatives, have been found to play a significant role in cell biology . They are used as biologically active compounds for the treatment of various disorders, including cancer cells and microbes .
Mode of Action
It’s worth noting that the presence of a benzene ring in similar compounds allows for resonance stabilization, which could influence the compound’s interaction with its targets .
Biochemical Pathways
Compounds with similar structures, such as indole derivatives, have been found to possess various biological activities, affecting a wide range of biochemical pathways .
Result of Action
Similar compounds, such as indole derivatives, have been found to exhibit various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Advantages and Limitations for Lab Experiments
The main advantage of using ethyl 4-(2,5-dimethylphenyl)-2,4-dioxobutanoate in laboratory experiments is its low toxicity and low cost. It has a wide range of applications in organic synthesis, and is relatively easy to use. However, it has some limitations, such as its tendency to react with other compounds, and its low solubility in water.
Future Directions
There are many potential future directions for the use of ethyl 4-(2,5-dimethylphenyl)-2,4-dioxobutanoate in scientific research. These include its use as a catalyst in the synthesis of pharmaceuticals and other organic compounds, its use in the synthesis of polymers and surfactants, and its potential use as a reagent for the determination of the structure of organic compounds. Additionally, further research could be conducted into its biochemical and physiological effects, as well as its potential use in the treatment of various diseases.
Synthesis Methods
The most common method of synthesis of ethyl 4-(2,5-dimethylphenyl)-2,4-dioxobutanoate is by the reaction of ethyl acetoacetate with 2,5-dimethylphenol in the presence of an acid catalyst. The reaction is carried out at a temperature of 100-120°C for 1-2 hours. The reaction produces this compound as the main product and by-products such as ethyl acetate and 2,5-dimethylphenol.
Scientific Research Applications
Ethyl 4-(2,5-dimethylphenyl)-2,4-dioxobutanoate is a useful reagent in organic synthesis due to its low toxicity and low cost. It is used in the synthesis of various compounds such as pharmaceuticals, fragrances, dyes, and other organic compounds. It is also used in the synthesis of polymers, surfactants, and other materials. This compound is also used as a catalyst in the synthesis of organic compounds, and as a reagent for the determination of the structure of organic compounds.
properties
IUPAC Name |
ethyl 4-(2,5-dimethylphenyl)-2,4-dioxobutanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O4/c1-4-18-14(17)13(16)8-12(15)11-7-9(2)5-6-10(11)3/h5-7H,4,8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRMKYUXSGRBHMC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)CC(=O)C1=C(C=CC(=C1)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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